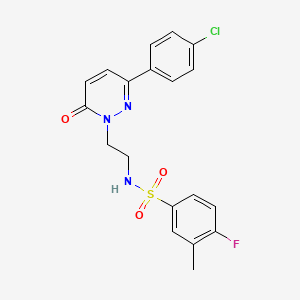
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorobenzyl group, a pyridinyl group, and a tetrahydropyran moiety, all linked through a urea functional group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Pyridinyl Intermediate: Pyridine-3-carboxaldehyde is reacted with an appropriate Grignard reagent to form the pyridinyl intermediate.
Tetrahydropyran Intermediate: The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves the coupling of the chlorobenzyl, pyridinyl, and tetrahydropyran intermediates with urea under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
化学反応の分析
Types of Reactions
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-chlorobenzyl)-3-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 1-(4-chlorobenzyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
Uniqueness
1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it a distinct compound for various applications.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-5-3-14(4-6-17)12-22-19(24)23-18(15-7-10-25-11-8-15)16-2-1-9-21-13-16/h1-6,9,13,15,18H,7-8,10-12H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSFSSNPGZUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2374795.png)
![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)


![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)
![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)



![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)
![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)
